N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide
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Overview
Description
N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridinyl group, a benzoxazolyl group, and a butoxybenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group is introduced through a halogenation reaction, typically using bromine or a brominating agent.
Coupling Reactions: The benzoxazole and bromopyridinyl intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst.
Formation of the Carbamothioyl Group:
Final Coupling with Butoxybenzamide: The final step involves coupling the intermediate with butoxybenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide
- **N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide
Uniqueness
N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
CAS No. |
5717-81-7 |
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Molecular Formula |
C24H21BrN4O3S |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-butoxybenzamide |
InChI |
InChI=1S/C24H21BrN4O3S/c1-2-3-10-31-19-7-4-15(5-8-19)22(30)29-24(33)27-18-6-9-21-20(12-18)28-23(32-21)16-11-17(25)14-26-13-16/h4-9,11-14H,2-3,10H2,1H3,(H2,27,29,30,33) |
InChI Key |
WCGGCVHMDPZABF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
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